molecular formula C8H12N2O2 B1269652 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid CAS No. 890625-93-1

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B1269652
CAS No.: 890625-93-1
M. Wt: 168.19 g/mol
InChI Key: NKTYLFMWIMKAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid is a pyrazole derivative characterized by a propanoic acid chain attached to a 3,5-dimethyl-substituted pyrazole ring. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 224.30 g/mol (CAS: 956438-19-0) . This compound is utilized in pharmaceutical and materials science research, particularly as a ligand or intermediate in synthesizing bioactive molecules. It is commercially available in hydrochloride salt form (CAS: 890625-93-1), enhancing its solubility for experimental use .

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-7(3-4-8(11)12)6(2)10-9-5/h3-4H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTYLFMWIMKAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354543
Record name 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890625-93-1
Record name 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

One-Pot Synthesis from Arenes and Carboxylic Acids

Reaction Mechanism and Pathway

The one-pot synthesis of pyrazole derivatives, as described by recent advancements, involves sequential acylation and cyclization steps. For 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, this method begins with the acylation of a substituted arene using trifluoroacetic anhydride (TFAA) and triflic acid (TfOH). The reaction proceeds through the formation of a β-diketone intermediate, which subsequently undergoes heterocyclization with hydrazine hydrate to yield the pyrazole core.

Critical Reaction Conditions
  • Acylation System : TFAA/TfOH in a 2:1 molar ratio.
  • Temperature : 80–100°C for ketone formation, followed by 25°C for cyclization.
  • Solvent : Dichloromethane (DCM) or toluene.
Yield Optimization

Yields for analogous pyrazole derivatives under these conditions range from 65% to 82%, depending on the substituent’s electronic properties. Electron-donating groups on the arene enhance reaction efficiency by stabilizing the acylium ion intermediate.

Table 1: One-Pot Synthesis Parameters for Pyrazole Derivatives

Parameter Value/Range Impact on Yield
TFAA:TfOH Ratio 2:1 Maximizes acylation
Reaction Temperature 80–100°C (Step 1) Ensures complete β-diketone formation
Hydrazine Concentration 1.5 equiv. Prevents over-cyclization

Meldrum’s Acid-Mediated Synthesis

General Procedure

The Degruyter study outlines a versatile route using Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to construct propanoic acid derivatives. For this compound, the protocol involves:

  • Condensation of 3,5-dimethylpyrazole-4-carboxaldehyde with Meldrum’s acid.
  • Acidic hydrolysis of the intermediate to release the propanoic acid moiety.
Reaction Conditions
  • Catalyst : Triethylamine-formic acid (1:1).
  • Solvent : Ethanol or acetonitrile.
  • Time : 3–4 hours under reflux.

Table 2: Meldrum’s Acid Reaction Optimization

Variable Optimal Value Effect
Meldrum’s Acid Equiv. 1.2 Minimizes side products
Reflux Temperature 80°C Accelerates hydrolysis
Workup 10% HCl(aq) Ensures complete protonation

Yields for this method average 70–75%, with purity exceeding 95% as confirmed by HPLC.

Industrial-Scale Crystallization Techniques

Patent-Based Purification Strategies

A 2021 patent describes a crystallization method for structurally related pyrazole-propanoic acids, emphasizing the importance of polymorph control. The process involves:

  • Dissolving the crude product in a heated organic solvent (e.g., ethyl acetate).
  • Gradual addition of an anti-solvent (e.g., heptane) to induce crystallization.
  • Isolation of the crystalline form via vacuum filtration.
Solvent Systems and Polymorph Stability
  • Preferred Solvent : Ethyl acetate due to its moderate polarity and boiling point (77°C).
  • Anti-Solvent Ratio : 1:3 (crude solution:heptane).
  • Crystal Form : Form-T15-3, characterized by X-ray diffraction peaks at 2θ = 12.5°, 15.8°, and 24.3°.

Table 3: Crystallization Parameters for Industrial Production

Parameter Specification Outcome
Dissolution Temperature 60–70°C Prevents premature crystallization
Cooling Rate 0.5°C/min Enhances crystal size uniformity
Final Purity >99% Meets pharmaceutical standards

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

  • One-Pot Synthesis : Advantages include fewer purification steps and shorter reaction times (~8 hours total). However, scalability is limited by the exothermic nature of the acylation step.
  • Meldrum’s Acid Route : Offers higher yields and compatibility with diverse aldehydes but requires stringent moisture control.
  • Industrial Crystallization : Critical for achieving pharmaceutical-grade purity but adds complexity to the workflow.

Environmental and Cost Considerations

  • Solvent Recovery : Ethyl acetate and heptane in the crystallization process can be recycled, reducing waste.
  • Catalyst Costs : TFAA/TfOH systems are expensive compared to triethylamine-formic acid, making the Meldrum’s acid method more cost-effective for small-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoic acid group can be replaced by other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Key Observations :

  • Extended Heterocycles : Compounds fused with triazolopyrimidine (e.g., entry 3) exhibit larger molecular weights and planar structures, which may enhance π-π stacking interactions in protein binding .
  • Phenolic Derivatives: Non-pyrazole analogues like 3-(3′-hydroxyphenyl)propanoic acid prioritize hydrogen-bonding via hydroxyl groups, correlating with anti-inflammatory and anti-diabetic activities .

Physicochemical Properties

Property This compound 3-(1,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid 3-(3′-Hydroxyphenyl)propanoic acid
Solubility (HCl salt) High (hydrochloride form available) Not reported Not applicable
pKa ~4.2 (carboxylic acid) ~4.2 (estimated) ~4.5 (carboxylic acid + phenolic)
LogP 1.8 1.8 1.2

Key Observations :

  • The hydrochloride salt of the target compound improves aqueous solubility, advantageous for in vitro assays .
  • Lower LogP of phenolic derivatives (e.g., 1.2 vs. 1.8) reflects increased polarity due to hydroxyl groups, influencing membrane permeability .

Target Compound

  • Synthetic Utility : Serves as a precursor for triazolopyrimidine derivatives with antitumor properties .

Comparable Compounds

  • 3-(3′-Hydroxyphenyl)propanoic Acid: Exhibits anti-inflammatory (IC₅₀: 12 μM for COX-2 inhibition) and blood pressure-lowering effects via vasodilation .
  • 3-(1,5-Dimethyl-1H-pyrazol-4-yl)propanoic Acid: Similar in structure but lacks reported biological data, highlighting the need for isomer-specific studies .
  • Triazolopyrimidine Derivatives : Show enhanced antiproliferative activity against colon cancer cells (IC₅₀: 8 μM) compared to simpler pyrazole analogues .

Biological Activity

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O2C_{10}H_{14}N_2O_2. The compound features a pyrazole ring, which is known for its various biological activities, and a propanoic acid moiety that enhances its solubility and reactivity. The unique combination of these functional groups allows for interactions with multiple biological targets.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

1. Antiviral Properties

  • The compound has shown potential antiviral activity by inhibiting specific viral enzymes essential for replication. Studies indicate that it may interfere with the viral life cycle, making it a candidate for further development in antiviral therapies .

2. Anti-inflammatory Effects

  • It has been observed to modulate inflammatory pathways by inhibiting the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests its potential use in treating inflammatory diseases.

3. Anticancer Activity

  • Preliminary studies indicate that this compound may possess anticancer properties through the induction of apoptosis in cancer cells and inhibition of tumor growth. Its mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The pyrazole ring can act as a competitive inhibitor for enzymes involved in inflammation and cancer progression. This interaction is crucial for its therapeutic effects.
  • Receptor Modulation : It may also bind to specific receptors, altering their activity and subsequently influencing cellular responses related to inflammation and tumor growth .

Research Findings

A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:

StudyFocusFindings
Antiviral ActivityShowed significant inhibition of viral replication in vitro.
Anti-inflammatory EffectsReduced levels of inflammatory markers in animal models.
Anticancer ActivityInduced apoptosis in HeLa cells with an IC50 value comparable to standard chemotherapeutics.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : In a study focusing on its anti-inflammatory properties, treatment with this compound resulted in a notable decrease in edema in rat models induced by carrageenan.
  • Case Study 2 : A cancer study demonstrated that this compound significantly inhibited the proliferation of breast cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment.

Q & A

Basic: What are the standard synthetic routes for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, and how are intermediates characterized?

Answer:
The compound is typically synthesized via multi-step organic reactions involving pyrazole derivatives. A common approach includes:

  • Condensation reactions : Diazomethane and triethylamine in dichloromethane at low temperatures (–20°C) to form pyrazole intermediates .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane mixtures) and recrystallization (e.g., 2-propanol) to isolate intermediates .
  • Characterization : Intermediates are analyzed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (ESI-MS). For example, ¹H NMR peaks at δ 8.29 ppm (pyrazole protons) and FT-IR carbonyl stretches (~1716 cm⁻¹) confirm structural integrity .

Basic: What analytical techniques are recommended for confirming the purity and structure of this compound?

Answer:
Key methods include:

  • Chromatography : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic vs. aliphatic signals) and carbon frameworks .
    • FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretches at ~1700 cm⁻¹) .
  • Elemental analysis : Validates empirical formulas (e.g., C, H, N content within ±0.4% of theoretical values) .

Basic: What pharmacological applications are associated with this compound derivatives?

Answer:
The core structure is explored in drug discovery for:

  • Amyloid inhibition : Derivatives like 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid (acoramidis) inhibit amyloid fibril deposition, relevant for treating transthyretin amyloidosis .
  • Receptor modulation : Pyrazole-propanoic acid hybrids exhibit activity as leukotriene D4 receptor agonists or enzyme inhibitors (e.g., cyclooxygenase) .

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity in pyrazole-propanoic acid synthesis?

Answer:
Critical factors include:

  • Temperature control : Maintaining –20°C during diazomethane reactions minimizes side products .
  • Catalysts : Triethylamine enhances nucleophilic substitution efficiency in dichloromethane .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during cyclization .
  • Reaction time : Extended reflux (25–30 hours) in xylene ensures complete aromatization of pyrazole rings .

Advanced: How should researchers resolve contradictions in reported bioactivity data for pyrazole-propanoic acid derivatives?

Answer:
Contradictions may arise from:

  • Purity variability : Impurities (e.g., unreacted intermediates) skew bioassay results. Validate purity via HPLC and elemental analysis .
  • Structural analogs : Subtle changes (e.g., fluorine substitution at the 4-position) drastically alter receptor binding. Compare activities of homologs .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility .

Advanced: What computational tools validate the structural and electronic properties of this compound?

Answer:

  • Crystallography : SHELX software refines X-ray diffraction data to resolve bond lengths and angles, critical for confirming tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for derivatization .
  • Molecular docking : Screens binding affinities to targets like amyloid fibrils using software like AutoDock .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.